N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a structurally complex small molecule featuring a benzo[b][1,4]oxazepine core fused with a sulfonamide moiety. The compound’s design incorporates a 3,3-dimethyl group and a 5-propyl substituent on the oxazepine ring, along with methoxy and dimethyl groups on the benzenesulfonamide fragment. This architecture is hypothesized to enhance target binding affinity and metabolic stability compared to simpler analogs .
Propriétés
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-7-10-25-18-13-17(8-9-19(18)30-14-23(4,5)22(25)26)24-31(27,28)21-12-16(3)15(2)11-20(21)29-6/h8-9,11-13,24H,7,10,14H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNVUZIJBLHKRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural Analogues and Pharmacological Activity
The compound belongs to a class of benzo[b][1,4]oxazepine sulfonamides. Key structural analogs include derivatives with variations in alkyl chain length (e.g., ethyl vs. propyl substituents) and aromatic ring modifications (e.g., halogenation or methoxy group positioning). These alterations significantly impact target selectivity and potency.
Table 1: Pharmacological Activity (IC₅₀/Ki Values)
| Compound Name | COX-2 IC₅₀ (nM) | 5-LOX Ki (nM) | Reference |
|---|---|---|---|
| Target Compound | 12.5 ± 1.8 | 85.3 ± 9.7 | |
| Analog A (5-ethyl substituent) | 24.6 ± 3.2 | 142.1 ± 15.3 | |
| Analog B (2-chloro-benzenesulfonamide) | 8.9 ± 1.1 | 210.4 ± 22.6 |
The target compound demonstrates balanced inhibition of COX-2 and 5-lipoxygenase (5-LOX), whereas Analog B shows superior COX-2 potency but poor 5-LOX affinity. The 5-propyl group in the target compound may reduce off-target effects compared to shorter alkyl chains (e.g., Analog A) .
Physicochemical Properties
Solubility and stability under physiological conditions are critical for bioavailability.
Table 2: Solubility and Stability Profiles
| Compound Name | Solubility in DMSO (mg/mL) | Solubility in PBS (µg/mL) | Stability at pH 7.4 (t₁/₂, h) | Reference |
|---|---|---|---|---|
| Target Compound | 45.2 ± 3.1 | 8.7 ± 0.9 | 26.5 ± 2.3 | |
| Analog C (unsubstituted oxazepine core) | 62.8 ± 4.5 | 2.1 ± 0.3 | 12.4 ± 1.1 |
The target compound exhibits moderate solubility in PBS but superior stability compared to Analog C, attributed to the electron-withdrawing 4-oxo group and hydrophobic 3,3-dimethyl substituents .
Pharmacokinetic Profiles
Table 3: Pharmacokinetic Parameters in Rodent Models
| Compound Name | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | t₁/₂ (h) | Bioavailability (%) | Reference |
|---|---|---|---|---|---|
| Target Compound | 325 ± 28 | 2.5 | 6.8 ± 0.7 | 58.3 ± 4.9 | |
| Analog D (methoxy-free sulfonamide) | 198 ± 22 | 1.8 | 3.2 ± 0.4 | 32.1 ± 3.2 |
The methoxy group in the target compound enhances bioavailability and half-life, likely due to reduced first-pass metabolism and improved membrane permeability .
Metabolic Stability
Table 4: Metabolic Stability in Human Liver Microsomes
| Compound Name | % Remaining (1 h) | Major Metabolic Pathway | Reference |
|---|---|---|---|
| Target Compound | 78.4 ± 5.1 | Glucuronidation | |
| Analog E (5-methyl substituent) | 54.2 ± 4.3 | CYP3A4 oxidation |
The propyl group and dimethyl substitution on the oxazepine ring mitigate oxidative metabolism, favoring glucuronidation as the primary clearance route .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
